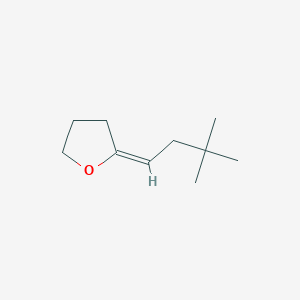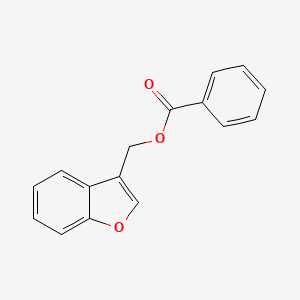
Benzofuran-3-ylmethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-3-ylmethyl benzoate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused to a benzoate moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-ylmethyl benzoate typically involves the formation of the benzofuran ring followed by esterification with benzoic acid. One common method is the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring. This is followed by esterification with benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-ylmethyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed:
Oxidation: Benzofuran-3-carboxylic acid derivatives
Reduction: Benzofuran-3-ylmethanol
Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives
Scientific Research Applications
Benzofuran-3-ylmethyl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran-3-ylmethyl benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparison with Similar Compounds
Benzofuran-3-ylmethyl benzoate can be compared with other benzofuran derivatives, such as:
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran derivative with phototoxic and anticancer properties.
Bergapten: Another naturally occurring benzofuran derivative used in the treatment of skin disorders.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-benzofuran-3-ylmethyl benzoate |
InChI |
InChI=1S/C16H12O3/c17-16(12-6-2-1-3-7-12)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-10H,11H2 |
InChI Key |
HBILZSXHCIEAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


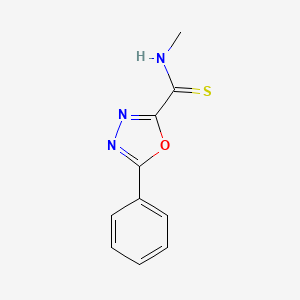
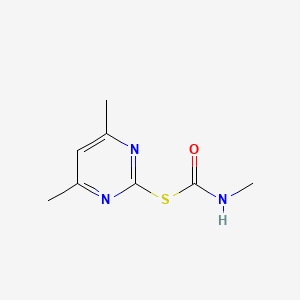


![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)
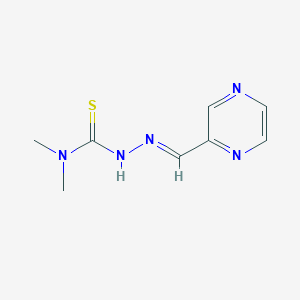

![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
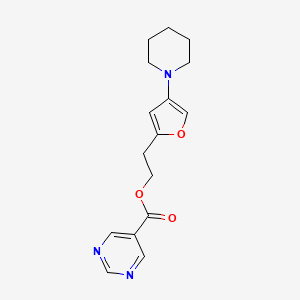
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

